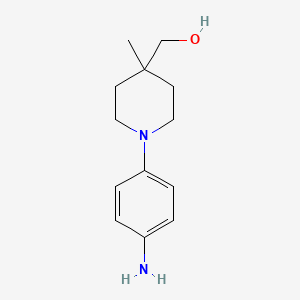
(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Descripción general
Descripción
(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1-(4-Aminophenyl)-4-methylpiperidin-4-yl)methanol, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Aminophenyl group : Implicated in neurotransmitter interactions.
- Piperidine ring : Enhances binding affinity to biological targets.
- Methanol moiety : Contributes to solubility and reactivity.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like PqsD, which is involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa, affecting quorum sensing and biofilm formation .
- Neurotransmitter Modulation : The structure suggests potential interactions with serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neuropharmacological conditions .
Antioxidant and Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit antioxidant and anti-inflammatory activities. This suggests that this compound may also possess these properties, which are crucial for addressing various diseases .
Analgesic Properties
The compound's structural features imply potential analgesic effects, similar to other piperidine derivatives known for their pain-relieving properties .
Anticancer Activity
Recent studies have suggested that piperidine derivatives can exhibit anticancer properties. For instance, certain analogs have shown cytotoxic effects against specific cancer cell lines, indicating that this compound may also be explored for its anticancer potential .
Research Findings and Case Studies
Propiedades
IUPAC Name |
[1-(4-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-4-2-11(14)3-5-12/h2-5,16H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYFGOGMPCHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















